N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to a class of molecules characterized by a tricyclic framework with multiple chlorine atoms and functional groups that contribute to its reactivity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide typically involves the reaction of 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dicarboxylic anhydride with an appropriate amine derivative under controlled conditions . The reaction is often carried out in the presence of a solvent such as toluene, and the product is purified through crystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of less chlorinated or deoxygenated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less chlorinated derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile employed.
Scientific Research Applications
N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]acetamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-phenylpropanamide: This compound shares a similar tricyclic framework but differs in the substituent groups attached to the phenyl ring.
4,5,6,7,8,8-hexachloro-2-(3,4-dimethoxyphenethyl)norbornene:
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H10Cl6N2O3 |
---|---|
Molecular Weight |
503 g/mol |
IUPAC Name |
N-[4-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H10Cl6N2O3/c1-6(26)24-7-2-4-8(5-3-7)25-13(27)9-10(14(25)28)16(21)12(19)11(18)15(9,20)17(16,22)23/h2-5,9-10H,1H3,(H,24,26) |
InChI Key |
GYPRMQYUNZYARE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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